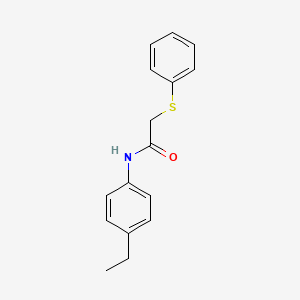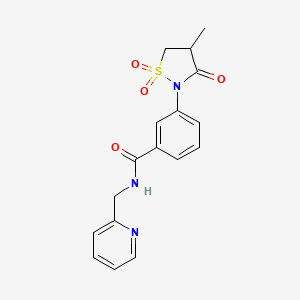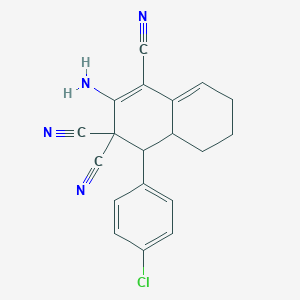
1-(phenylacetyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylacetyl)-4-(2-pyridinyl)piperazine (PPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed that 1-(phenylacetyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been found to modulate the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been extensively studied for its potential therapeutic applications. However, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has poor solubility in water, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its long-term effects on the brain and behavior. Additionally, further studies are needed to fully understand the mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine, including its potential use in the treatment of drug addiction and withdrawal symptoms and its long-term effects on the brain and behavior.
Synthesis Methods
1-(phenylacetyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 2-pyridinylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure 1-(phenylacetyl)-4-(2-pyridinyl)piperazine.
Scientific Research Applications
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKKENHMORASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-propoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221280.png)
![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5221290.png)


![2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)